
(Bromodifluoromethyl)trimethylsilane
Overview
Description
(Bromodifluoromethyl)trimethylsilane (TMSCF 2 Br) is commonly used as a source to generate dilfluorocarbene . It is a highly useful reagent for the formation of difluoromethene-containing 3-membered rings and can also difluoromethylate heteroatoms with the assistance of alkaline bases, most effectively KOH .
Synthesis Analysis
(Bromodifluoromethyl)trimethylsilane has proved to be an important difluoromethyl (alkyl)ation reagent that is widely applied in organic synthesis over the past decade, since it was used as a difluorocarbene precursor in 2011 . The synthesis of TMSCF 2 Br and its applications in organic synthesis have been detailed .Molecular Structure Analysis
The molecular structure of (Bromodifluoromethyl)trimethylsilane consists of three methyl groups bonded to a silicon atom via silicon-carbon bonds .Chemical Reactions Analysis
(Bromodifluoromethyl)trimethylsilane is commonly used as a source to generate dilfluorocarbene . It is a highly useful reagent for the formation of difluoromethene-containing 3-membered rings and can also difluoromethylate heteroatoms with the assistance of alkaline bases, most effectively KOH .Physical And Chemical Properties Analysis
(Bromodifluoromethyl)trimethylsilane is a liquid at 20 degrees Celsius . It has a boiling point of 108 degrees Celsius and a flash point of 17 degrees Celsius . Its specific gravity at 20/20 is 1.31 and its refractive index is 1.41 .Scientific Research Applications
Formation of Difluoromethene-Containing Rings
(Bromodifluoromethyl)trimethylsilane is utilized for the synthesis of difluoromethene-containing 3-membered rings. This application is significant in the development of compounds with potential medicinal properties .
Difluoromethylation of Heteroatoms
This compound can difluoromethylate heteroatoms effectively when used with alkaline bases, particularly KOH. This reaction is valuable in the modification of molecules to alter their chemical behavior .
Generation of Difluorocarbene
It serves as a source to generate difluorocarbene, which is a reactive intermediate in many chemical reactions, including cyclopropanation and addition to alkenes .
Preparation of Gem-Difluorocyclopropanes
The reagent is used in the preparation of gem-difluorocyclopropanes, which are important in pharmaceuticals and agrochemicals due to their unique structural motif .
Difluoromethyl(alkyl)ation Reagent
Over the past decade, (Bromodifluoromethyl)trimethylsilane has been widely applied in organic synthesis as a difluoromethyl(alkyl)ation reagent, enhancing the properties of various substrates .
6. Precursor for Difluorocarbene and Trimethylsilyldifluoromethyl Radical It acts as a precursor for both difluorocarbene and trimethylsilyldifluoromethyl radical, which are pivotal in developing various difluoromethyl(alkyl)ations .
Mechanism of Action
Target of Action
(Bromodifluoromethyl)trimethylsilane, also known as TMSCF2Br, is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that can undergo difluoromethylation or alkylations .
Mode of Action
TMSCF2Br is commonly used as a source to generate difluorocarbene . It interacts with its targets by introducing a difluoromethyl group or an alkyl group into the target molecule . This interaction results in the formation of difluoromethene-containing 3-membered rings and the difluoromethylation of heteroatoms .
Biochemical Pathways
The exact biochemical pathways affected by TMSCF2Br depend on the specific reactions it is used in. It is known to be involved in the formation of difluoromethene-containing 3-membered rings and the difluoromethylation of heteroatoms . These reactions can lead to various downstream effects, depending on the nature of the target molecules and the specific context of the reaction.
Result of Action
The result of TMSCF2Br’s action is the formation of new organic compounds through the introduction of difluoromethyl groups or alkyl groups . This can lead to significant changes in the molecular and cellular properties of the target compounds, depending on the specific reactions involved.
Action Environment
The action of TMSCF2Br can be influenced by various environmental factors. For example, the presence of alkaline bases can assist in the difluoromethylation of heteroatoms . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficacy and stability of TMSCF2Br.
Safety and Hazards
(Bromodifluoromethyl)trimethylsilane is classified as a highly flammable liquid and vapor . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof equipment, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
[bromo(difluoro)methyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrF2Si/c1-8(2,3)4(5,6)7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZVWBWAUSUTTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrF2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Bromodifluoromethyl)trimethylsilane | |
CAS RN |
115262-01-6 | |
| Record name | Trimethyl(bromodifluoromethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



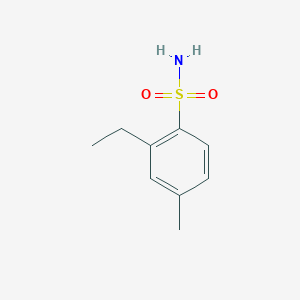


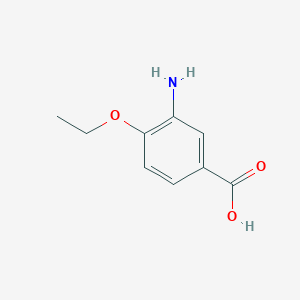
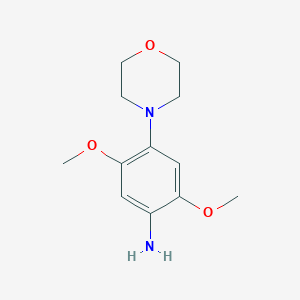
![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)

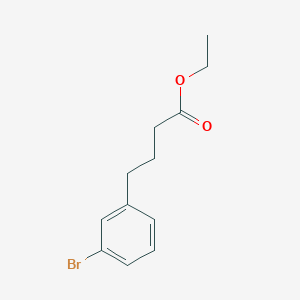
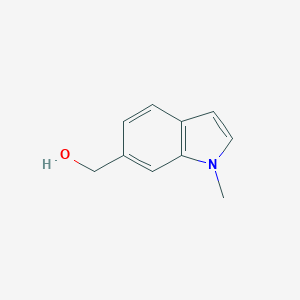
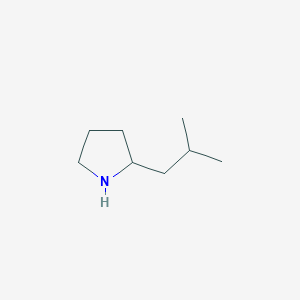
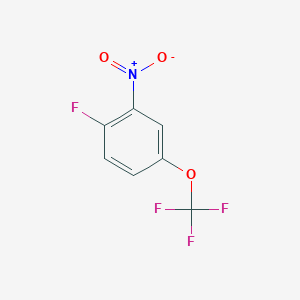
![6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B180012.png)

